benzyl N-(5-iodopyridin-2-yl)carbamate
Description
Overview of Carbamate (B1207046) Functionalities in Organic and Medicinal Chemistry Research
The carbamate group, also known as a urethane, is a crucial functional group in organic and medicinal chemistry. nih.govacs.org Structurally, it can be viewed as a hybrid of an amide and an ester, which grants it a high degree of chemical and proteolytic stability. nih.govresearchgate.net This stability is a key reason why carbamates are widely used as peptide bond surrogates in drug design, as they can mimic the structure of peptides while being resistant to enzymatic degradation. acs.orgresearchgate.net
Carbamates play a significant role in modern drug discovery and are structural elements in many approved therapeutic agents. nih.govacs.org Their utility extends to being effective protecting groups for amines and amino acids during complex organic syntheses, particularly in peptide chemistry. acs.org The carbamate functionality can also modulate molecular interactions, such as hydrogen bonding, and impose conformational restrictions, which are valuable attributes in the design of bioactive molecules that interact with specific biological targets like enzymes or receptors. nih.govacs.org Furthermore, the incorporation of a carbamate moiety can enhance a molecule's ability to permeate cellular membranes, a critical factor for the bioavailability of a drug. researchgate.netresearchgate.net
Strategic Importance of Iodopyridine Scaffolds in Synthetic Chemistry and Bioactive Compound Design
Pyridine (B92270) and its derivatives are among the most prevalent heterocyclic scaffolds in pharmaceutical and agrochemical compounds. nih.govresearchgate.net The pyridine ring is a common feature in many natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions, which can improve the solubility and bioavailability of a compound. researchgate.netmdpi.com
The strategic placement of an iodine atom onto the pyridine ring, creating an iodopyridine scaffold, significantly enhances its synthetic versatility. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of cross-coupling reactions. This is particularly valuable in modern synthetic chemistry, where palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are routinely used to form new carbon-carbon and carbon-heteroatom bonds. The iodopyridine moiety, therefore, serves as a versatile "handle" that allows chemists to introduce a wide range of substituents and build molecular complexity in a controlled and efficient manner. This capability is crucial in the development of new therapeutic agents, where the systematic modification of a core scaffold is a key strategy for optimizing biological activity. mdpi.com
Rationale for Investigating Benzyl (B1604629) N-(5-iodopyridin-2-yl)carbamate as a Model Compound and Synthetic Intermediate
The investigation of benzyl N-(5-iodopyridin-2-yl)carbamate is driven by its identity as a highly useful bifunctional synthetic intermediate. This single molecule strategically combines the key features of its constituent parts: the protective nature of the benzyl carbamate group and the reactive potential of the iodopyridine scaffold.
The benzyl carbamate group serves as a protected form of the 2-aminopyridine (B139424) moiety. The benzyloxycarbonyl (Cbz) group is a well-established protecting group in organic synthesis because it is stable under many reaction conditions but can be readily removed when needed, often through catalytic hydrogenation. This allows chemists to perform chemical transformations on other parts of the molecule, specifically at the iodo-substituted position, without unintended interference from the amino group.
Once modifications have been made using the iodo group as a synthetic handle (e.g., through cross-coupling reactions), the benzyl carbamate can be deprotected to reveal the free amine. This amine can then participate in subsequent reactions, such as amide bond formation, allowing for the further elaboration of the molecular structure. Therefore, this compound is a valuable model compound and intermediate because it provides a pre-packaged, stable, and synthetically flexible platform for the construction of complex, substituted aminopyridine derivatives, which are a class of compounds with significant interest in drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(5-iodopyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXAKDLRZNVQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl N 5 Iodopyridin 2 Yl Carbamate
Direct N-Benzylation and Carbamate (B1207046) Formation Strategies
This approach commences with the readily available intermediate, 2-amino-5-iodopyridine (B21400). The core of this strategy is the formation of the N-C(O)O-benzyl bond directly onto the amino group of the pyridine (B92270) ring.
A prevalent and straightforward method for introducing a benzyl (B1604629) carbamate protecting group (Cbz or Z group) onto an amine is through the use of benzyl chloroformate (CbzCl). youtube.com This reaction is a type of nucleophilic acyl substitution where the amino group of 2-amino-5-iodopyridine attacks the electrophilic carbonyl carbon of benzyl chloroformate.
The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct that is generated. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium carbonate. The choice of solvent is often an inert aprotic solvent like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or ethyl acetate. nih.gov An analogous reaction, the synthesis of benzyl N-(4-pyridyl)carbamate, was successfully achieved by reacting 4-aminopyridine (B3432731) with benzyl chloroformate in dry tetrahydrofuran using triethylamine as the base, with the reaction mixture stirred in an ice bath. nih.gov
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Starting Material | 2-Amino-5-iodopyridine | The amine component. nbinno.com |
| Reagent | Benzyl chloroformate (CbzCl) | Source of the benzyloxycarbonyl group. youtube.com |
| Base | Triethylamine, Pyridine, or Na₂CO₃ | To neutralize HCl byproduct. nih.gov |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Inert aprotic solvent to dissolve reactants. nih.gov |
| Temperature | 0°C to room temperature | To control the reactivity of benzyl chloroformate. nih.gov |
An alternative to using highly reactive acyl chlorides involves a multi-component coupling strategy. One such method involves the reaction of an amine, carbon dioxide, and an electrophile in the presence of a suitable base. google.com For the synthesis of benzyl N-(5-iodopyridin-2-yl)carbamate, this would involve reacting 2-amino-5-iodopyridine with carbon dioxide and a benzyl halide, such as benzyl bromide or benzyl chloride.
This process is often promoted by a strong base, such as cesium carbonate, which facilitates the formation of a carbamate salt from the amine and CO₂. google.com The subsequent N-alkylation is suppressed in favor of O-alkylation of the carbamate intermediate. The reaction can be enhanced by additives like tetrabutylammonium (B224687) iodide (TBAI), which can improve yields and prevent side reactions. google.com This method avoids the use of phosgene-derived reagents and offers a milder alternative. google.comorganic-chemistry.org
Convergent Synthesis Approaches Incorporating the Iodopyridine Moiety
Convergent synthesis involves the preparation of key fragments of the target molecule separately, followed by their assembly in a later step. In this context, the benzyl carbamate portion and the 5-iodopyridin-2-yl group are coupled to form the final product.
This strategy would typically involve a nucleophilic aromatic substitution (SNAr) reaction. Benzyl carbamate, acting as a nitrogen nucleophile, would displace a leaving group from the 2-position of a 5-iodopyridine ring. For this to be effective, the pyridine ring usually requires activation by an electron-withdrawing group, and the leaving group must be highly reactive (e.g., fluorine or chlorine). This pathway can be challenging for electron-rich heterocyclic systems.
A more powerful and versatile method for forming the aryl-nitrogen bond is through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would couple benzyl carbamate with a 2-halo-5-iodopyridine (e.g., 2-bromo-5-iodopyridine) using a palladium or copper catalyst.
The typical conditions for a Buchwald-Hartwig reaction include a palladium catalyst (like Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (such as BINAP, Xantphos, or others), and a base (commonly NaOt-Bu, K₃PO₄, or Cs₂CO₃) in an anhydrous aprotic solvent like toluene (B28343) or dioxane. While highly effective, the success of these couplings can be sensitive to the specific substrates and the steric hindrance around the reaction centers. chemrxiv.org For instance, increasing steric bulk on related aminopyridine catalysts has been shown to sharply reduce the yield of Buchwald-Hartwig coupling steps. chemrxiv.org
| Component | Examples | Function |
|---|---|---|
| Nitrogen Nucleophile | Benzyl carbamate | Forms the N-H bond of the product. |
| Aryl Halide | 2-Bromo-5-iodopyridine | Provides the iodopyridine moiety. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, CuI | Facilitates the C-N bond formation. arkat-usa.org |
| Ligand | Xantphos, BINAP, RuPhos | Stabilizes and activates the metal catalyst. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the catalytic cycle. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous, aprotic solvent for the reaction. |
Protecting Group Considerations in Benzyl Carbamate Synthesis
The benzyloxycarbonyl (Cbz or Z) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.comchem-station.com Its utility stems from its stability under a wide range of reaction conditions and the specific, mild methods available for its removal.
Carbamates, in general, reduce the basicity and nucleophilicity of the parent amine by delocalizing the nitrogen lone pair of electrons into the adjacent carbonyl group. youtube.comchem-station.com The Cbz group is stable to many acidic and basic conditions, which allows for selective manipulation of other functional groups within a molecule.
The primary method for cleavage of the Cbz group is catalytic hydrogenation. masterorganicchemistry.com This process typically involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). organic-chemistry.org The reaction proceeds under neutral conditions and produces the deprotected amine, toluene, and carbon dioxide as byproducts, which are generally easy to remove. This deprotection method is considered very mild and is orthogonal to many other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com This orthogonality is a cornerstone of modern synthetic strategy, allowing for the sequential deprotection of different functional groups. chem-station.com
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions |
|---|---|---|---|
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | H₂, Pd/C (Catalytic Hydrogenation). organic-chemistry.org |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid, TFA). masterorganicchemistry.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine). masterorganicchemistry.com |
Benzyl Carbamate (Cbz) as a Nitrogen Protecting Group in Complex Syntheses
The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in organic synthesis, valued for its stability under a range of reaction conditions and its facile removal. The protection of an amino group as a Cbz carbamate effectively masks its nucleophilicity and basicity, preventing unwanted side reactions during subsequent synthetic transformations. rsc.org
The general mechanism for the Cbz protection of an amine involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.org The stability of the Cbz group allows for a wide range of chemical manipulations on other parts of the molecule without affecting the protected amine.
Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis. rsc.org This mild and efficient method involves the use of a palladium catalyst (e.g., palladium on carbon) and a hydrogen source to cleave the benzyl-oxygen bond, liberating the free amine and toluene, with carbon dioxide as a byproduct.
Orthogonal Protecting Group Strategies for Polysubstituted Intermediates
In the synthesis of complex molecules containing multiple functional groups, such as polysubstituted pyridines, an orthogonal protecting group strategy is essential. beilstein-journals.orgchemrxiv.org This strategy utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and reaction of specific functional groups without affecting others. beilstein-journals.org
For a molecule like this compound, which contains both a protected amine and an iodo substituent, an orthogonal strategy would be critical for further functionalization. For instance, the iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). An ideal protecting group for the amine would be one that is stable to the conditions of these coupling reactions. The Cbz group is often suitable in this regard.
Conversely, if a reaction needs to be performed at a different position on the pyridine ring that is sensitive to the conditions of Cbz deprotection (hydrogenolysis), an alternative protecting group for the amine would be chosen. Common orthogonal protecting groups used in conjunction with Cbz include the tert-butoxycarbonyl (Boc) group (acid-labile) and the fluorenylmethyloxycarbonyl (Fmoc) group (base-labile). iris-biotech.de The selection of an appropriate set of orthogonal protecting groups is a critical aspect of planning a multi-step synthesis of a complex polysubstituted intermediate. beilstein-journals.org
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of this compound from 2-amino-5-iodopyridine and benzyl chloroformate requires careful optimization of reaction conditions to maximize yield and ensure selectivity. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.
A common procedure for the Cbz protection of amines is the Schotten-Baumann reaction, which is performed in a two-phase system of an organic solvent and an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate). rsc.org Alternatively, organic bases such as triethylamine or pyridine can be used in an anhydrous organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
For the specific synthesis of this compound, a typical laboratory-scale procedure might involve dissolving 2-amino-5-iodopyridine in THF and adding a base, followed by the slow addition of benzyl chloroformate at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then typically stirred for several hours at room temperature. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the point of completion and to avoid the formation of byproducts. Workup and purification, often involving extraction and column chromatography, are necessary to isolate the pure product.
| Parameter | Condition | Rationale |
| Starting Material | 2-amino-5-iodopyridine | Provides the core pyridinyl-iodide structure. |
| Reagent | Benzyl chloroformate | Source of the Cbz protecting group. |
| Base | Sodium bicarbonate, Triethylamine | Neutralizes HCl byproduct, facilitates the reaction. |
| Solvent | Tetrahydrofuran/Water, Dichloromethane | Solubilizes reactants and reagents. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Reaction Time | Several hours | To ensure complete conversion of the starting material. |
| Purification | Column Chromatography | To isolate the pure target compound from byproducts. |
This is an interactive data table based on general procedures for Cbz protection. Specific yields for this compound would require experimental data.
Novel Catalytic Systems in Carbamate Synthesis
While the traditional synthesis of carbamates often relies on stoichiometric amounts of reagents, there is growing interest in the development of catalytic methods to improve efficiency and sustainability. rsc.org For the synthesis of benzyl carbamates, research has explored various catalytic approaches.
One area of investigation involves the use of catalysts to facilitate the reaction between an amine, an alcohol (in this case, benzyl alcohol), and a source of the carbonyl group, such as carbon dioxide or urea. This approach avoids the use of the highly reactive and hazardous benzyl chloroformate. For example, various metal complexes have been shown to catalyze the direct synthesis of carbamates from amines, alcohols, and carbon dioxide, although this often requires high pressures and temperatures.
Another approach involves the use of catalysts to improve the efficiency of the traditional reaction with benzyl chloroformate. For instance, certain Lewis acids or solid-supported acid catalysts can be employed to activate the benzyl chloroformate, potentially allowing for milder reaction conditions and shorter reaction times. Furthermore, flow chemistry techniques are being explored for carbamate synthesis, which can offer improved safety, scalability, and control over reaction parameters. beilstein-journals.org
While specific catalytic systems for the direct synthesis of this compound are not widely reported in the literature, the general principles of catalytic carbamate synthesis offer promising avenues for future optimization of the synthesis of this and related compounds.
| Catalyst Type | Reactants | Potential Advantages |
| Metal Complexes | 2-amino-5-iodopyridine, Benzyl alcohol, CO₂ | Avoids use of benzyl chloroformate, utilizes a renewable C1 source. |
| Solid-supported Acids | 2-amino-5-iodopyridine, Benzyl chloroformate | Ease of catalyst separation and recycling, potentially milder conditions. |
| Biocatalysts (e.g., lipases) | Amines, Carbonate sources | Mild reaction conditions, high selectivity. |
This is an interactive data table illustrating potential catalytic approaches for carbamate synthesis.
Structural Characterization and Spectroscopic Analysis of Benzyl N 5 Iodopyridin 2 Yl Carbamate
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
The precise architecture of benzyl (B1604629) N-(5-iodopyridin-2-yl)carbamate at the molecular level is determined through a combination of spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. For benzyl N-(5-iodopyridin-2-yl)carbamate, both ¹H and ¹³C NMR spectra are essential for a complete assignment of the proton and carbon skeletons.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl group and the iodopyridin-2-yl moiety. The benzylic protons (CH₂) would likely appear as a singlet, while the aromatic protons of the phenyl ring would present as a multiplet. The protons on the pyridine (B92270) ring would exhibit characteristic coupling patterns, with their chemical shifts influenced by the presence of the iodine atom and the carbamate (B1207046) linkage.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the carbamate, the benzylic carbon, and the carbons of the two aromatic rings. The chemical shifts of the pyridine ring carbons would be particularly informative for confirming the substitution pattern.
To definitively assign all proton and carbon signals and to elucidate through-bond and through-space correlations, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data is predictive and awaits experimental verification.
Mass Spectrometry (MS) (LC-MS, HRMS)
Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) would confirm the molecular weight of the compound, with the mass spectrum expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the iodine atom, would further corroborate the identity of the compound.
Interactive Data Table: Expected Mass Spectrometry Data
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbonyl group, and the C-O stretching of the ester functionality. Aromatic C-H and C=C stretching vibrations from both the benzyl and pyridine rings would also be prominent.
Interactive Data Table: Characteristic IR Absorption Bands
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a compound in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding or π-stacking. Such data is invaluable for understanding the molecule's conformation and its interactions in a condensed phase.
Conformational Analysis by Spectroscopic and Diffraction Methods
X-ray diffraction data provides a static picture of the conformation in the solid state. By comparing the solution-phase and solid-state conformations, a more complete understanding of the molecule's conformational landscape can be achieved. This analysis is crucial for structure-activity relationship studies and for the design of new molecules with specific three-dimensional structures.
Computational and Theoretical Studies of Benzyl N 5 Iodopyridin 2 Yl Carbamate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties.
Electronic Structure and Molecular Orbital Analysis
DFT calculations can elucidate the electronic structure of benzyl (B1604629) N-(5-iodopyridin-2-yl)carbamate, providing a detailed understanding of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
For illustrative purposes, DFT calculations on a related benzyl derivative, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, using the B3LYP method with a 6–311G(d,p) basis set, revealed a HOMO-LUMO energy gap of 4.0319 eV. nih.gov This type of analysis for benzyl N-(5-iodopyridin-2-yl)carbamate would provide valuable information about its electronic characteristics.
Table 1: Illustrative Electronic Properties from DFT Calculations on an Analogous Benzyl Compound nih.gov
| Property | Value |
| Total Energy (eV) | -28621.0571 |
| E HOMO (eV) | -6.3166 |
| E LUMO (eV) | -2.2847 |
| Energy Gap (eV) | 4.0319 |
| Dipole Moment (Debye) | 1.9469 |
Note: This data is for benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate and serves as an example of the outputs from DFT calculations.
Vibrational Frequency Analysis and Spectroscopic Prediction
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand the vibrational modes of the molecule. For new compounds like this compound, for which experimental spectra might not be readily available, these predictions are particularly valuable. Studies on other carbamates have demonstrated that computational methods such as HF and DFT can accurately predict vibrational frequencies when compared with experimental results. researchgate.net
Energetic and Geometric Characterization of Molecular Conformations
The flexibility of the benzyl and carbamate (B1207046) groups in this compound allows for multiple low-energy conformations. DFT calculations can be used to determine the optimized geometry of these different conformers and to calculate their relative energies. This information is crucial for understanding the molecule's preferred shape and how it might interact with biological targets. For example, in a study of a different benzyl carbamate derivative, the molecule was found to adopt a Z-shaped conformation. nih.gov
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
From the results of quantum chemical calculations, a variety of descriptors can be derived to predict the reactivity and interaction potential of a molecule. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.
Table 2: Illustrative Quantum Chemical Descriptors from DFT Calculations on an Analogous Benzyl Compound nih.gov
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.3166 |
| Electron Affinity (A) | 2.2847 |
| Electronegativity (χ) | 4.3007 |
| Hardness (η) | 2.0160 |
| Electrophilicity Index (ω) | 4.5873 |
| Softness (σ) | 0.4960 |
Note: This data is for benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate and is presented to illustrate the types of quantum chemical descriptors that can be calculated.
These descriptors for this compound would help in predicting its behavior in chemical reactions and its potential to interact with other molecules.
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in these studies. mdpi.com For a compound like this compound, if a series of related molecules with known biological activities were available, a QSAR model could be developed. This model would correlate various computed molecular descriptors (such as those mentioned in section 4.3) with the observed activity, enabling the prediction of the activity of new, unsynthesized derivatives and guiding the design of more potent compounds.
Reactivity and Chemical Transformations of Benzyl N 5 Iodopyridin 2 Yl Carbamate
Reactions at the Carbamate (B1207046) Moiety
The carbamate portion of the molecule offers opportunities for deprotection and further functionalization at the nitrogen atom.
The removal of the benzyl (B1604629) carbamate (Cbz) group is a common transformation in organic synthesis to liberate the free amine. For a substrate containing an aryl iodide, the choice of deprotection method is critical to avoid unwanted side reactions, such as reduction of the carbon-iodine bond.
Standard hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas is a primary method for Cbz cleavage. However, these conditions can also lead to hydrodehalogenation of the aryl iodide. To maintain the integrity of the iodopyridine ring, several chemoselective strategies can be employed.
Alternative methods that avoid catalytic hydrogenation are often preferred. Lewis acids, such as trimethylsilyl iodide (TMSI), can effectively cleave Cbz groups. Additionally, nucleophilic reagents have been shown to deprotect carbamates under mild conditions. For instance, a protocol using 2-mercaptoethanol in the presence of a base provides a non-reductive method for Cbz removal, which would be compatible with the sensitive iodo-substituent. Another approach involves the use of samarium(II) iodide, which can selectively cleave certain benzyl carbamates. Base-catalyzed methanolysis has also been reported for the deprotection of heteroaromatic carbamates.
Table 1: Selected Chemoselective Deprotection Methods for Benzyl Carbamate
| Reagent/Conditions | Description | Potential Advantage for Iodinated Substrates |
|---|---|---|
| Trimethylsilyl iodide (TMSI) | Lewis acid-mediated cleavage. | Avoids reductive conditions that could affect the C-I bond. |
| 2-Mercaptoethanol, K₃PO₄ | Nucleophilic deprotection protocol. | Superior to standard hydrogenolysis for substrates with sensitive functionalities. |
| AlCl₃, HFIP | Lewis acid in a fluorinated solvent. | Offers good functional group tolerance, including reducible groups. |
While the carbamate nitrogen is significantly less nucleophilic than a free amine, its functionalization through N-alkylation or N-arylation is achievable under specific conditions. These reactions provide a pathway to introduce further complexity and diversity to the molecule.
N-alkylation of carbamates can be accomplished using a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. A reported method utilizes cesium carbonate (Cs₂CO₃) in the presence of tetrabutylammonium (B224687) iodide (TBAI) to facilitate the selective and efficient N-alkylation of various carbamates. This approach offers a mild and effective route to N-alkylated products.
N-arylation of the carbamate nitrogen is a more challenging transformation. While direct arylation is difficult, metal-catalyzed methods have been developed for similar systems. For example, nickel-catalyzed protocols have been used for the N-arylation of various nitrogen-containing heterocycles. Another strategy involves an intramolecular rearrangement, where a lithiated O-benzyl carbamate with an N-aryl substituent undergoes an N-to-C aryl migration, though this represents a different class of transformation.
Transformations Involving the Iodopyridine Moiety
The carbon-iodine bond at the 5-position of the pyridine (B92270) ring is a key site for synthetic elaboration, enabling the formation of new chemical bonds through a variety of well-established organometallic and substitution reactions.
The iodo-substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C bonds.
The Suzuki-Miyaura reaction couples the iodopyridine with an organoboron reagent, typically a boronic acid or ester, to form a biaryl or vinyl-pyridine structure. This reaction is highly versatile and tolerant of many functional groups.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Aryl-2-aminopyridine derivative |
| Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 5-Heteroaryl-2-aminopyridine derivative |
The Heck reaction involves the coupling of the iodopyridine with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as triethylamine (B128534). Phosphine-free conditions have also been developed, which can simplify the reaction setup and purification.
Table 3: Representative Conditions for Heck Coupling
| Alkene Partner | Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 5-(Styryl)-2-aminopyridine derivative |
| Butyl acrylate | Pd(OAc)₂ | Et₃N | CH₃CN/H₂O | Butyl (E)-3-(2-amino-pyridin-5-yl)acrylate derivative |
The Sonogashira coupling reaction enables the formation of a C-C bond between the iodopyridine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.
Table 4: Representative Conditions for Sonogashira Coupling
| Alkyne Partner | Catalyst | Co-catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 5-(Phenylethynyl)-2-aminopyridine derivative |
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. In the case of benzyl N-(5-iodopyridin-2-yl)carbamate, the iodide at the 5-position would be the leaving group.
The feasibility of SNAr reactions is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring. For halogens, the typical leaving group ability in SNAr reactions where the initial nucleophilic attack is rate-determining is F > Cl ≈ Br > I. This trend indicates that iodide is generally a poor leaving group in this type of mechanism. The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). While the pyridine nitrogen atom does activate the ring towards nucleophilic attack, particularly at the 2- and 4-positions, its influence at the 5-position is less pronounced. Consequently, direct SNAr at the C5 position of this substrate is expected to be challenging and would likely require harsh reaction conditions or a strong nucleophile.
Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. The carbon-iodine bond is particularly susceptible to this transformation, reacting rapidly with organolithium reagents at low temperatures.
The reaction involves treating this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at -78 °C in an ethereal solvent like THF. This process generates a 5-lithiated-pyridin-2-yl species. This highly nucleophilic intermediate can then be trapped by a wide variety of electrophiles to introduce new functional groups at the 5-position. For substrates bearing potentially acidic protons, such as the N-H of a carbamate, a combination of a Grignard reagent (to deprotonate) followed by an organolithium (for exchange) can be effective.
Table 5: Halogen-Metal Exchange and Quenching with Electrophiles
| Reagent Sequence | Electrophile | Resulting Functional Group at C5 |
|---|---|---|
| 1. n-BuLi, -78 °C | 2. DMF | Formyl (-CHO) |
| 1. t-BuLi, -78 °C | 2. CO₂ | Carboxylic acid (-COOH) |
| 1. n-BuLi, -78 °C | 2. Benzaldehyde | Hydroxy(phenyl)methyl |
| 1. n-BuLi, -78 °C | 2. B(OMe)₃ | Boronic acid (-B(OH)₂) (after hydrolysis) |
This methodology provides a robust and versatile route to a wide range of 5-substituted pyridine derivatives that are otherwise difficult to access.
Cyclization Reactions Utilizing the Iodopyridine and Carbamate Functionalities
The presence of both a nucleophilic carbamate and an electrophilic iodopyridine within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions. These reactions are often mediated by transition metal catalysts, such as palladium, which can facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
One potential cyclization pathway involves a palladium-catalyzed intramolecular amination, a type of Buchwald-Hartwig amination. In this process, the palladium catalyst would oxidatively add to the carbon-iodine bond of the pyridine ring. Subsequent coordination of the carbamate nitrogen to the palladium center, followed by reductive elimination, would lead to the formation of a fused heterocyclic system. The specific product would depend on the reaction conditions and the nature of any co-catalysts or ligands used.
Another plausible cyclization strategy is a palladium-catalyzed carbonylative cyclization. In the presence of carbon monoxide, the initially formed arylpalladium intermediate can undergo carbonyl insertion to form an acylpalladium species. Intramolecular trapping of this intermediate by the carbamate nitrogen would then lead to the formation of a pyrido[2,3-b]pyrazin-2(3H)-one derivative. While direct examples with this compound are not extensively documented, the synthesis of related pyridopyrimidinone structures often proceeds through the cyclization of 2-aminopyridine (B139424) derivatives, highlighting the feasibility of such a transformation.
Furthermore, palladium-catalyzed annulation reactions with alkynes represent a powerful method for constructing polycyclic aromatic systems. In a hypothetical scenario, the reaction of this compound with an alkyne in the presence of a palladium catalyst could lead to a cascade of reactions, including C-C and C-N bond formation, to yield complex heterocyclic products. The regioselectivity of such reactions would be a key aspect to control.
The following table summarizes potential cyclization reactions of this compound based on known reactivity patterns of similar compounds.
| Reaction Type | Potential Reagents/Catalysts | Potential Product | Key Transformation |
| Intramolecular Amination | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Fused pyrido-imidazole derivative | Intramolecular C-N bond formation |
| Carbonylative Cyclization | Pd catalyst, CO source, Base | Pyrido[2,3-b]pyrazin-2(3H)-one derivative | Carbonylation followed by intramolecular C-N bond formation |
| Annulation with Alkynes | Pd catalyst, Alkyne, Base | Fused polycyclic heteroaromatic | Sequential C-C and C-N bond formation |
Investigation of Reaction Mechanisms and Intermediates
The investigation of reaction mechanisms for the cyclization of this compound is crucial for understanding and optimizing these transformations. While specific mechanistic studies on this exact compound are scarce, valuable insights can be drawn from related palladium-catalyzed reactions involving halopyridines and carbamates.
For a palladium-catalyzed intramolecular amination, the catalytic cycle is generally believed to proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridine ring to form a Pd(II)-aryl intermediate.
Ligand Exchange/Coordination: The carbamate nitrogen coordinates to the palladium center, displacing a ligand.
Deprotonation: A base removes the proton from the carbamate nitrogen, forming a palladium-amido complex.
Reductive Elimination: The C-N bond is formed, leading to the cyclized product and regenerating the Pd(0) catalyst.
The nature of the ligand employed in the catalytic system plays a critical role in facilitating the reductive elimination step, which is often the rate-determining step in the catalytic cycle.
In the case of a carbonylative cyclization, the mechanism would involve an additional step of carbon monoxide insertion into the Pd-C bond of the arylpalladium intermediate to form an acylpalladium species. The subsequent intramolecular nucleophilic attack by the carbamate nitrogen on the acyl group leads to the cyclized product.
The study of reaction intermediates often involves a combination of spectroscopic techniques, such as NMR and mass spectrometry, as well as computational studies. For instance, the isolation and characterization of the oxidative addition product (the arylpalladium intermediate) can provide direct evidence for the initial step of the catalytic cycle. Isotope labeling studies can also be employed to trace the path of atoms throughout the reaction and to elucidate the nature of the bond-breaking and bond-forming steps.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable information on the energetics of different reaction pathways and the structures of transition states and intermediates. These theoretical investigations can help to rationalize the observed reactivity and selectivity and to predict the outcome of new reactions.
Applications As a Synthetic Intermediate and Building Block in Organic Chemistry
Precursor for Diverse Substituted Pyridine (B92270) Derivatives
The compound's structure is primed for the generation of highly substituted pyridine cores, which are prevalent motifs in pharmaceuticals and agrochemicals. chemimpex.com The ability to selectively functionalize two different positions on the pyridine ring is a key advantage in synthetic design.
Benzyl (B1604629) N-(5-iodopyridin-2-yl)carbamate is a key starting material for synthesizing pyridine diamine derivatives. The carbon-iodine bond is susceptible to C-N bond formation via reactions like the Buchwald-Hartwig amination. nbinno.comnih.gov This reaction allows for the introduction of a second amino group at the 5-position of the pyridine ring. By employing various primary or secondary amines as coupling partners, a range of N-substituted 5-aminopyridine derivatives can be generated. Subsequent deprotection of the benzyl carbamate (B1207046) group at the 2-position unmasks the primary amine, yielding the final 2,5-diaminopyridine (B189467) scaffold.
The synthesis of pyridinone derivatives from this intermediate is also feasible. This typically involves introducing a substituent at the 5-position through a cross-coupling reaction that can later participate in a cyclization reaction to form the pyridinone ring. For instance, coupling reactions could install a group containing an ester or other carbonyl functionality, which could then undergo intramolecular cyclization to yield the desired pyridinone structure.
Table 1: Examples of Reagents for Pyridine Diamine Synthesis
| Reaction Type | Reagent/Coupling Partner | Resulting Moiety at C5 |
|---|---|---|
| Buchwald-Hartwig Amination | Aniline | Phenylamino |
| Buchwald-Hartwig Amination | Morpholine | Morpholin-4-yl |
| Buchwald-Hartwig Amination | Benzylamine | Benzylamino |
The creation of fused heterocyclic systems is a cornerstone of medicinal chemistry, and benzyl N-(5-iodopyridin-2-yl)carbamate serves as an excellent platform for such constructions. nih.gov The iodine atom facilitates palladium-catalyzed reactions that can form new rings fused to the pyridine core.
A prominent example is the Sonogashira coupling, which joins the C5 of the pyridine to a terminal alkyne. researchgate.net The resulting 5-alkynylpyridine derivative can then undergo an intramolecular cyclization. Depending on the nature of the alkyne substituent and the reaction conditions, this cyclization can lead to a variety of fused systems, such as thienopyridines, furopyridines, or pyrrolopyridines. For example, if the alkyne contains a suitably positioned nucleophile, it can attack the pyridine ring or the C2-nitrogen (after deprotection) to close the ring. Other intramolecular coupling reactions, such as the Heck reaction or Suzuki coupling followed by cyclization, can also be employed to construct these bicyclic systems.
Table 2: Examples of Reactions for Fused Heterocycle Synthesis
| Reaction Type | Coupling Partner | Potential Fused System |
|---|---|---|
| Sonogashira Coupling / Cyclization | 2-Ethynylphenol | Furopyridine |
| Sonogashira Coupling / Cyclization | Phenylacetylene | Indolizine derivative (after further steps) |
| Suzuki Coupling / Cyclization | 2-(Hydroxymethyl)phenylboronic acid | Benzofuropyridine |
Role in the Synthesis of Primary and Secondary Amines
The benzyl carbamate (Cbz) group in the title compound is a widely used protecting group for primary amines. nih.gov Its primary function is to render the amine non-nucleophilic and non-basic, thus allowing other parts of the molecule, such as the C-I bond, to react selectively.
The Cbz group can be readily removed under standard deprotection conditions to reveal the primary amine. The most common method is catalytic hydrogenation, typically using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org This reaction is clean and efficient, yielding 2-amino-5-iodopyridine (B21400), toluene (B28343), and carbon dioxide as the only byproducts. This deprotection step is crucial as it unmasks the 2-amino group for further functionalization.
Once the primary amine is exposed, it can be easily converted into a wide range of secondary amines through well-established synthetic protocols. Common methods include:
N-Alkylation: Reaction with alkyl halides in the presence of a base.
Reductive Amination: Condensation with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium borohydride) to the corresponding secondary amine.
Table 3: Examples of Conversions to Secondary Amines
| Reaction Type | Reagent(s) | Resulting Functional Group at C2 |
|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃ | Methylamino |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Benzylamino |
Utility in Scaffold Diversification for Chemical Libraries
In modern drug discovery, the synthesis of chemical libraries containing a large number of structurally related compounds is a key strategy for identifying new therapeutic agents. cuny.edu this compound is an exemplary scaffold for such endeavors due to its two orthogonal points of diversification. nih.gov
The term "orthogonal" refers to the ability to react one functional group without affecting the other. In this case:
Point of Diversity 1 (C5): The iodine atom can be modified through a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, alkynyl, or amino substituents.
Point of Diversity 2 (C2): After diversification at the C5 position, the benzyl carbamate protecting group at C2 can be removed to reveal the primary amine. This amine can then be reacted with a second library of reagents, such as acyl chlorides, sulfonyl chlorides, isocyanates, or aldehydes (for reductive amination), to introduce a second set of diverse substituents.
This two-dimensional approach allows for the rapid, systematic, and efficient generation of a large matrix of distinct compounds from a single, versatile starting scaffold, making it a powerful tool in combinatorial chemistry and medicinal chemistry research. chemimpex.comnbinno.com
Exploration of Biological and Medicinal Chemistry Research Avenues Mechanistic Focus
Cellular Assays for Mechanistic Understanding of Bioactivity (e.g., Glutamate (B1630785) Uptake Enhancement via EAAT2 Modulation)
Excitatory amino acid transporter 2 (EAAT2) is the primary transporter responsible for the clearance of the neurotransmitter glutamate from the synaptic cleft in the central nervous system. nih.govpnas.org Dysfunctional glutamate uptake can lead to excitotoxicity and has been implicated in various neurological disorders. nih.gov Therefore, small molecules that can enhance the expression or activity of EAAT2 are of significant therapeutic interest. nih.govresearchgate.net
Cellular assays are crucial for identifying and characterizing EAAT2 modulators. These assays typically involve cell lines or primary astrocytes that express EAAT2, and the uptake of radiolabeled glutamate is measured in the presence of test compounds. nih.govpnas.org High-throughput screening campaigns have been conducted using cell-based ELISA assays to identify compounds that increase EAAT2 protein levels. nih.gov
There is no direct evidence in the reviewed literature to suggest that benzyl (B1604629) N-(5-iodopyridin-2-yl)carbamate modulates EAAT2 activity. The known activators of EAAT2 translation often belong to distinct chemical classes, such as certain pyridazine (B1198779) derivatives. nih.gov The structural features required for positive allosteric modulation of EAAT2 are still being elucidated. researchgate.net To investigate whether benzyl N-(5-iodopyridin-2-yl)carbamate has any effect on glutamate uptake, it would need to be tested in appropriate cellular assays, such as a radiolabeled glutamate uptake assay in primary astrocytes or cell lines expressing EAAT2.
Structure-Activity Relationship (SAR) Studies of Related Benzyl Pyridine (B92270) Carbamate (B1207046) Derivatives
The structure-activity relationship (SAR) of benzyl pyridine carbamate derivatives has been most extensively studied in the context of cholinesterase inhibition. These studies provide valuable insights into how modifications of this scaffold can influence biological activity.
For cholinesterase inhibitors, the nature of the group attached to the carbamate nitrogen is critical. The benzyl group, for example, can participate in hydrophobic and aromatic interactions within the enzyme's active site. acs.org Substitutions on the benzyl ring can further modulate this activity. For instance, in a series of N-benzyl pyridinium (B92312) styryls, the introduction of a chloro group on the benzyl ring increased the inhibitory activity against both AChE and BChE. acs.org
The substitution pattern on the pyridine ring also plays a significant role. In a study of pyridine derivatives, the position and nature of substituents were found to be crucial for inhibitory potency. nih.gov While specific SAR data for a 5-iodo substituent is not available in the reviewed literature, halogens are known to influence the electronic properties and binding interactions of a molecule. nih.gov
| Scaffold Modification | Effect on Biological Activity (Cholinesterase Inhibition) | Reference |
|---|---|---|
| Replacement of amino group with carbamic group on pyridine | Decreased AChE inhibition, increased BChE inhibition | mdpi.com |
| Introduction of a chloro group on the benzyl ring | Increased AChE and BChE inhibition | acs.org |
| Variation of substituents on the pyridine ring | Significant impact on inhibitory potency | nih.gov |
While the SAR for benzyl pyridine carbamates on other targets like NAAA, ALK, and EAAT2 is not established due to a lack of data, the principles learned from cholinesterase inhibitor studies can guide future research. For any of these targets, systematic modifications of the benzyl group, the pyridine ring, and the carbamate linker would be necessary to establish a clear SAR and to optimize for potency and selectivity.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for producing benzyl (B1604629) N-(5-iodopyridin-2-yl)carbamate and its analogs often rely on conventional methods that may involve harsh reaction conditions, hazardous reagents, and multi-step procedures. A significant future research direction lies in the development of more efficient and sustainable synthetic routes. This includes the exploration of green chemistry principles to minimize environmental impact and enhance economic viability.
Future investigations should focus on:
Catalytic Approaches: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, to replace stoichiometric reagents. This could lead to higher yields, improved selectivity, and milder reaction conditions.
Flow Chemistry: Implementing continuous flow technologies for the synthesis of benzyl N-(5-iodopyridin-2-yl)carbamate. Flow chemistry offers advantages in terms of safety, scalability, and process control, potentially leading to more efficient and reproducible manufacturing processes.
In-depth Mechanistic Studies of Key Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of key transformations. This includes identifying reaction intermediates, transition states, and the role of catalysts and solvents. Such mechanistic insights will enable the rational design of more effective synthetic protocols.
Advanced Computational Modeling for Rational Design
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new derivatives of this compound with desired properties. researchgate.netscirp.org Future research should leverage advanced computational methods for:
Structure-Activity Relationship (SAR) Studies: Building predictive models to understand how structural modifications to the this compound scaffold influence its biological activity.
Virtual Screening: Employing virtual screening techniques to identify promising derivatives from large chemical libraries for specific therapeutic targets.
Predicting Physicochemical Properties: Using computational tools to predict properties such as solubility, stability, and bioavailability, thereby guiding the design of drug-like molecules.
Expansion of Derivative Libraries for Targeted Research Applications
The synthesis and evaluation of a diverse library of derivatives based on the this compound scaffold is a critical step towards unlocking its full therapeutic potential. mdpi.comnih.gov Future efforts should focus on systematic modifications of the core structure, including variations in the benzyl and pyridinyl moieties. nih.gov The strategic introduction of different functional groups can modulate the compound's steric and electronic properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles. These derivative libraries can then be screened against a wide range of biological targets to identify novel therapeutic applications. mdpi.com
Integration with High-Throughput Screening for Novel Chemical Biology Probes
High-throughput screening (HTS) technologies offer a rapid and efficient way to evaluate large numbers of compounds for their biological activity. nih.govnih.gov Integrating the newly synthesized derivative libraries of this compound with HTS platforms will be instrumental in identifying novel chemical biology probes. These probes can be used to investigate complex biological processes, validate new drug targets, and serve as starting points for drug discovery programs. The identification of hits from HTS campaigns will necessitate further medicinal chemistry efforts to optimize their properties and develop them into valuable research tools or potential therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing benzyl N-(5-iodopyridin-2-yl)carbamate, and how can reaction conditions be optimized for high yield?
- Methodological Answer: The synthesis typically involves reacting 5-iodopyridin-2-amine with benzyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. Key optimization steps include:
- Maintaining a temperature range of 0–5°C during reagent addition to minimize side reactions.
- Using dry solvents (e.g., THF or DCM) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloroformate reagent.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
- Monitoring reaction progress by TLC or HPLC to ensure complete conversion.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer:
- ¹H/¹³C NMR:
- Pyridine ring protons appear as doublets in δ 7.5–8.5 ppm (J = 5–6 Hz for H-3/H-4 coupling).
- The carbamate NH proton resonates as a broad singlet at δ 9.5–10.5 ppm, exchangeable with D₂O.
- Benzyl CH₂ protons show as a singlet at δ 5.1–5.3 ppm.
- HRMS: Expect [M+H]⁺ or [M+Na]⁺ ions with exact mass matching C₁₃H₁₀IN₂O₂ (calc. 369.9854).
- IR: Strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and NH stretch at ~3300 cm⁻¹ .
Q. What are the documented biological activities of this compound derivatives, and how do structural modifications influence these properties?
- Methodological Answer: While direct data on the iodinated derivative is limited, structurally related carbamates exhibit:
- Anticancer activity: Inhibition of HIF-1α in prostate cancer models via disruption of hypoxia signaling pathways.
- Antimicrobial effects: Modulating bacterial enzyme activity (e.g., Mur ligases) through carbamate-mediated hydrogen bonding.
- SAR Insights:
- Iodine at C-5 enhances lipophilicity and π-stacking interactions with aromatic residues in target proteins.
- Substituting benzyl with bulkier groups (e.g., tert-butyl) reduces solubility but increases metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data interpretation for this compound derivatives, particularly regarding rotational isomers or solvent effects?
- Methodological Answer:
- Variable Temperature NMR: Conduct experiments at 25°C and −40°C to slow rotational isomerism of the carbamate group, resolving split peaks into distinct signals.
- 2D NMR (COSY, NOESY): Identify through-space correlations between NH and adjacent pyridinyl protons to confirm regiochemistry.
- Solvent Screening: Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO stabilizes NH protons, enhancing signal resolution .
Q. What crystallographic strategies (e.g., SHELX refinement) are recommended for determining the absolute configuration of this compound analogs?
- Methodological Answer:
- Data Collection: Use Cu-Kα radiation (λ = 1.54178 Å) to exploit iodine’s strong anomalous scattering for phasing.
- SHELXL Refinement:
- Apply TWIN/BASF commands to handle potential twinning.
- Refine anisotropic displacement parameters for iodine and oxygen atoms.
- Validate using R₁ (> 2σ) and wR₂ metrics, targeting values < 0.05 .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–I···π contacts) influencing crystal packing.
Q. What computational methods are employed to predict the reactivity of the iodopyridinyl moiety in this compound during cross-coupling reactions?
- Methodological Answer:
- DFT Calculations (B3LYP/6-31G):* Model transition states for Suzuki-Miyaura couplings to evaluate activation energies for iodine substitution.
- NBO Analysis: Identify hyperconjugative interactions stabilizing the C–I bond, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos).
- MD Simulations: Predict solvation effects in polar aprotic solvents (e.g., DMF) on reaction kinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields in the synthesis of this compound?
- Methodological Answer:
- Byproduct Identification: Use LC-MS to detect iodopyridin-2-amine starting material (m/z 220) or hydrolyzed carbamate (m/z 270).
- Kinetic Profiling: Perform in situ IR to monitor carbonyl disappearance (1700 cm⁻¹) and optimize reaction time.
- Base Screening: Test alternatives to triethylamine (e.g., DMAP) to reduce iodide-mediated side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
